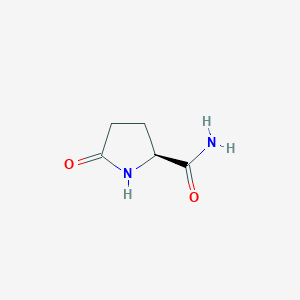

(S)-5-Oxopyrrolidine-2-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332159 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16395-57-6 | |

| Record name | L-Pyroglutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 5 Oxopyrrolidine 2 Carboxamide and Its Derivatives

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The stereoselective construction of the chiral pyrrolidine ring is fundamental to obtaining enantiomerically pure (S)-5-Oxopyrrolidine-2-carboxamide. Methodologies primarily rely on leveraging pre-existing chirality from natural sources or employing sophisticated catalytic systems to induce asymmetry.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org (S)-pyroglutamic acid, derived from the cyclization of L-glutamic acid, is a preeminent chiral building block for this purpose. benthamscience.comresearchgate.net Its rigid structure contains multiple functional groups—a lactam, a carboxylic acid, and an α-stereocenter—that can be selectively manipulated to generate a wide array of derivatives. researchgate.net

This strategy has been a cornerstone for synthesizing complex molecules. For instance, (S)-pyroglutamic acid has been transformed into key intermediates for various bioactive compounds. nih.gov The synthesis of 2,5-disubstituted pyrrolidines often commences with pyroglutamic acid, which can be converted into a thiolactam or a hemiaminal intermediate, allowing for further stereocontrolled functionalization. nih.gov For example, the hemiaminal derived from pyroglutamic acid can react with nucleophiles like cyanide under Lewis acid catalysis to introduce substituents with high diastereoselectivity. nih.govacs.org

Asymmetric Catalysis in Enantioselective Formation

Asymmetric catalysis has emerged as a powerful alternative to chiral pool synthesis, offering versatile routes to chiral pyrrolidines from achiral precursors. acs.orgnih.gov This field has seen significant advancements, particularly in organocatalysis, where small organic molecules, often derived from natural amino acids like proline, catalyze reactions with high enantioselectivity. nih.govnih.gov

Several catalytic strategies are employed for the asymmetric construction of the pyrrolidine ring:

Organocatalytic Cascade Reactions: Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully used in cascade reactions to synthesize highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

Metal-Catalyzed C-H Insertion: Rhodium(II) catalysts enable the direct difunctionalization of a pyrrolidine moiety through consecutive C-H insertions, leading to C2-symmetrical pyrrolidines with high stereocontrol. acs.org

Enantioselective Allylic Substitution: Iridium-catalyzed double allylic substitution reactions provide an elegant pathway to chiral 2,5-disubstituted pyrrolidines. acs.org

Photochemical Ring Contraction: A novel photo-promoted ring contraction of pyridines using a silylborane reagent can produce pyrrolidine derivatives, expanding the toolkit for creating this heterocyclic system. osaka-u.ac.jp

These catalytic methods often involve the generation of reactive intermediates like enamines or iminium ions from simple aldehydes and ketones, which then undergo stereocontrolled reactions. acs.org The continuous development of novel catalysts, including modifications of the pyrrolidine scaffold itself, aims to enhance efficiency, selectivity, and substrate scope. nih.govacs.org

Functionalization Strategies for the Carboxamide Moiety

The carboxamide group of this compound is a key site for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse properties.

Amidation Reactions and Derivative Synthesis

The formation of the amide bond is a cornerstone of synthetic chemistry. Traditional methods often require the activation of the carboxylic acid, but newer, more direct approaches are being developed.

Direct Amidation: Methods for the direct amidation of unprotected amino acids, including the cyclized glutamic acid (pyroglutamic acid), have been explored using Lewis acid catalysts like those based on boron or titanium. nih.gov This approach avoids the need for protecting groups, shortening the synthetic sequence. For example, glutamic acid can undergo intramolecular cyclization followed by amidation in a one-pot reaction to yield pyroglutamide derivatives. nih.gov

Enzyme-Catalyzed Synthesis: Lipases, such as Candida antarctica Lipase B (CAL-B), have been employed for the aminolysis of pyroglutamic acid esters to form amide derivatives under mild conditions. researchgate.net This biocatalytic approach offers high selectivity and is environmentally benign.

Coupling Reagents: Standard peptide coupling reagents are also widely used. For instance, 1,1'-Carbonyldiimidazole (CDI) is an effective activating agent for coupling pyroglutamic acid derivatives with various amines to form the corresponding amides. mdpi.com

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Direct Amidation | B(OCH₂CF₃)₃ / Ti(OiPr)₄ | Protection-group-free, chemoselective | nih.gov |

| Enzymatic Aminolysis | Candida antarctica Lipase B (CAL-B) | Mild conditions, high conversion | researchgate.net |

| Amide Coupling | 1,1'-Carbonyldiimidazole (CDI) | Well-established, effective activation | mdpi.com |

Introduction of Diverse Substituents at Nitrogen

Introducing substituents onto the nitrogen atom of the carboxamide group is a common strategy to modulate the biological activity and physicochemical properties of the molecule. This is typically achieved by reacting a primary pyroglutamide derivative with various electrophiles or by using substituted amines in the initial amidation step.

For example, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized by coupling N-tosylpyrrolidine-2-carboxylic acid with different amino acid derivatives. plos.org This creates a dicarboxamide linkage with a sulphonamide group, a functionality known to be present in various biologically active compounds. The synthesis of these complex amides often involves standard peptide coupling procedures. plos.org

Chemical Transformations of the Pyrrolidine Ring

The pyrrolidine ring of this compound is not merely a passive scaffold but can be actively transformed to introduce further structural diversity and complexity. The presence of the lactam carbonyl group activates adjacent positions, facilitating a range of chemical modifications.

N-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions using alkyl halides like methyl iodide. mdpi.com This modification is crucial for synthesizing certain classes of compounds, such as antagonists of the P2X7 receptor. mdpi.com

Substitution at C3 and C4: The positions alpha to the lactam carbonyl (C3) and the lactam nitrogen (C4) are amenable to functionalization. For example, 3-aroyl pyroglutamic acid derivatives can be synthesized via aza-Michael addition followed by a base-catalyzed cyclization. semanticscholar.org Michael additions of various nucleophiles to derivatives of pyroglutamic acid have also been reported to create 3-substituted analogs. clockss.org

Anodic Oxidation: Anodic oxidation of N-substituted pyroglutamates can introduce functional groups at the C5 position, which can then be further elaborated. For example, treatment of the resulting product with allylsilane can afford allyl-substituted pyroglutamate (B8496135) derivatives. clockss.org

Ring-Opening and Rearrangement: The lactam ring can be opened under specific conditions, providing access to linear amino acid derivatives. Furthermore, various cyclization and annulation strategies can be applied to pyroglutamic acid derivatives to construct bicyclic and more complex heterocyclic systems. ox.ac.ukresearchgate.net

These transformations highlight the versatility of the pyroglutamic acid framework as a template for generating a wide range of structurally diverse molecules. researchgate.netcapes.gov.br

Modification at the 5-Oxo Position

The lactam carbonyl group at the 5-position of the pyroglutamate ring is a key site for chemical modification, allowing for the transformation of the pyroglutamate scaffold into proline and its derivatives.

Thionation and Subsequent Reduction

A prominent method for modifying the 5-oxo group involves its conversion to a thiocarbonyl (thione), which can then be further reduced. This two-step process effectively transforms the lactam into an amine, yielding a proline derivative.

Thionation: The conversion of the 5-oxo group to a 5-thioxo group is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgnih.gov This reagent is a mild and effective thionating agent for a variety of carbonyl compounds, including lactams. organic-chemistry.orgchemicalbook.com The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which reacts with the carbonyl group. wikipedia.orgnih.gov The reaction is typically faster for amides and lactams compared to esters, allowing for selective transformations in molecules with multiple carbonyl groups. organic-chemistry.org

Reduction: The resulting 5-thioxopyrrolidine derivative can be selectively reduced to the corresponding proline derivative. One established method involves reduction of the thioamide to an amine using tributyltin hydride. researchgate.net This selective reduction of the 5-amide function can be performed without affecting the 2-carboxamide (B11827560) group or the chiral center, providing a high-yield route to specifically labeled L-proline derivatives from L-glutamic acid precursors. researchgate.net

This thionation-reduction sequence is a powerful tool for converting the pyroglutamide scaffold into valuable proline amides, expanding the synthetic utility of the starting material.

| Transformation | Reagent | Intermediate Product | Final Product Class | Reference |

| Thionation | Lawesson's Reagent | (S)-5-Thioxopyrrolidine-2-carboxamide | Proline derivative | nih.govorganic-chemistry.orgresearchgate.net |

| Reduction | Tributyltin Hydride | - | (S)-Proline-2-carboxamide | researchgate.net |

Elaboration of the 2-Substituent

The 2-carboxamide group of this compound is readily derived from the corresponding carboxylic acid, (S)-pyroglutamic acid. This allows for the synthesis of a vast library of derivatives through standard amide bond formation reactions, creating N-substituted amides with diverse functionalities.

The general approach begins with (S)-pyroglutamic acid, which is either activated directly or converted to an intermediate ester before reaction with a primary or secondary amine.

Amide Formation via Coupling Agents

A direct and efficient method for creating N-substituted amides is the use of coupling agents. Reagents like 1,1'-Carbonyldiimidazole (CDI) activate the carboxylic acid of pyroglutamic acid, facilitating its reaction with a wide range of amines to form the desired carboxamides. organic-chemistry.org This method was successfully used to prepare a series of benzyl (B1604629) amides of pyroglutamic acid derivatives. organic-chemistry.orgresearchgate.net

Amide Formation via Ester Intermediates

An alternative, two-step route involves the initial esterification of pyroglutamic acid, commonly forming a methyl or ethyl ester. This is typically achieved by reacting the acid with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid. The resulting ester can then undergo aminolysis or hydrazinolysis.

Aminolysis: The ester intermediate is reacted with a desired amine to yield the N-substituted carboxamide. This method is highly versatile for introducing various substituents.

Hydrazinolysis: Reaction of the ester with hydrazine (B178648) hydrate (B1144303) produces the corresponding carbohydrazide. rsc.org This hydrazide is a key intermediate that can be further elaborated, for example, by condensation with various aldehydes and ketones to form a wide array of hydrazones. rsc.orgresearchgate.netgoogle.com

These methodologies enable the systematic modification of the 2-substituent, leading to the creation of extensive libraries of compounds for various applications. nih.govnih.gov

| Starting Material | Reagents | Key Intermediate | Product Class | Reference |

| (S)-Pyroglutamic Acid | 1. CDI2. Amine (R-NH₂) | Activated Acyl Imidazole | N-Substituted Carboxamide | organic-chemistry.orgresearchgate.net |

| (S)-Pyroglutamic Acid | 1. Methanol, H₂SO₄2. Amine (R-NH₂) | (S)-5-Oxopyrrolidine-2-carboxylate ester | N-Substituted Carboxamide | rsc.orggoogle.com |

| (S)-Pyroglutamic Acid | 1. Methanol, H₂SO₄2. Hydrazine Hydrate | (S)-5-Oxopyrrolidine-2-carbohydrazide | Carbohydrazide | rsc.orggoogle.com |

| (S)-5-Oxopyrrolidine-2-carbohydrazide | Aldehyde or Ketone | - | Hydrazone | rsc.orgresearchgate.netgoogle.com |

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nveo.orgkhanacademy.org

Biocatalysis

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green synthesis.

Lipases: Lipases, such as those from Candida antarctica B (CAL-B), have been effectively used to catalyze the formation of amide bonds. nih.gov They can mediate the aminolysis of pyroglutamic acid esters to produce a range of amide products. This enzymatic approach avoids the need for toxic coupling agents and often proceeds with high conversion rates under gentle reaction conditions. nih.gov Lipases and ion exchange resins have also been compared for the synthesis of pyroglutamate esters, with the biocatalyst demonstrating higher yields. wikipedia.orgresearchgate.net

Use of Greener Solvents

The choice of solvent is a critical factor in green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Synthetic routes are being developed to utilize water as the reaction medium. For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, a related pyrrolidinone derivative, has been successfully performed by refluxing the reactants in water, simplifying the process and reducing the reliance on volatile organic solvents. rsc.org

Alternative Energy Sources

Ultrasound irradiation has emerged as a valuable green chemistry tool that can enhance reaction rates, improve yields, and shorten reaction times. bldpharm.com The physical phenomena of acoustic cavitation generated by ultrasound can promote mass transfer and activate reactants. This technique has been applied to the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives prepared from pyroglutamic acid precursors, demonstrating its potential to create more energy-efficient synthetic processes compared to conventional heating methods. bldpharm.com

| Green Principle | Methodology | Advantages | Reference |

| Use of Catalysis | Biocatalysis with lipases (e.g., CAL-B) | High selectivity, mild conditions, avoids toxic reagents, renewable catalyst. | wikipedia.orgresearchgate.netnih.gov |

| Safer Solvents | Using water as a reaction medium. | Non-toxic, non-flammable, abundant, reduced waste. | rsc.org |

| Energy Efficiency | Ultrasound-assisted synthesis. | Shorter reaction times, higher yields, reduced energy consumption. | bldpharm.com |

Elucidation of Biological Activities and Molecular Mechanisms of S 5 Oxopyrrolidine 2 Carboxamide Derivatives

Antimicrobial Research Applications

Derivatives of (S)-5-Oxopyrrolidine-2-carboxamide have been the subject of extensive research to determine their potential as antimicrobial agents. These studies have explored their efficacy against a wide spectrum of pathogens, including bacteria and fungi, and have begun to uncover the molecular pathways through which they exert their effects.

Investigation of Antibacterial Potency against Gram-Positive Pathogens

The antibacterial activity of this compound derivatives has been notably significant against various Gram-positive bacteria.

Staphylococcus aureus : Several studies have highlighted the potent activity of these derivatives against Staphylococcus aureus, including multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). mdpi.comnih.gov For instance, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety demonstrated strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which is more potent than the control antibiotic cefuroxime (B34974) (7.8 µg/mL). nih.gov Another study reported that a bishydrazone derivative showed favorable activity against S. aureus with a MIC of 2 µg/mL, comparable to vancomycin (B549263). mdpi.com Specifically, compound 21, a 5-oxopyrrolidine derivative with a 5-nitrothiophene substituent, exhibited promising and selective antimicrobial activity against multidrug-resistant S. aureus strains, including those resistant to linezolid (B1675486) and tedizolid. mdpi.comnih.gov

Streptococcus pyogenes : While extensive data on Streptococcus pyogenes is not as prevalent in the reviewed literature, the broad-spectrum activity against Gram-positive pathogens suggests potential efficacy.

Enterococcus faecalis : Research has shown that certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives display structure-dependent antimicrobial activity against Enterococcus faecalis. nih.govresearchgate.net

Clostridioides difficile : Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their activity against the anaerobic bacterium Clostridioides difficile, indicating a potential for developing treatments for infections caused by this pathogen. nih.govresearchgate.net

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Pathogens

| Compound/Derivative | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl moiety | Staphylococcus aureus | 3.9 µg/mL | nih.gov |

| Bishydrazone derivative | Staphylococcus aureus | 2 µg/mL | mdpi.com |

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus | 1–8 µg/mL | mdpi.com |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Enterococcus faecalis | Structure-dependent | nih.govresearchgate.net |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Clostridioides difficile | Structure-dependent | nih.govresearchgate.net |

Assessment of Antibacterial Efficacy against Gram-Negative Pathogens

The efficacy of this compound derivatives against Gram-negative bacteria has been more varied.

Escherichia coli : Generally, many synthesized 5-oxopyrrolidine derivatives have shown no significant antimicrobial activity against Gram-negative pathogens like Escherichia coli, with MIC values often exceeding 64 µg/mL. nih.gov However, some hydrazone derivatives, particularly those with 5-nitro-2-thiophene and 5-nitro-2-furfural structures, have demonstrated a broader spectrum of activity, including against E. coli. mdpi.com A specific 5-nitrothienylhydrazone derivative also showed excellent results in disrupting E. coli biofilms. nih.gov

Pseudomonas aeruginosa : Similar to E. coli, most of the tested 5-oxopyrrolidine derivatives did not exhibit significant activity against multidrug-resistant Pseudomonas aeruginosa. mdpi.comnih.gov

Proteus mirabilis : There is limited specific data on the activity of these compounds against Proteus mirabilis in the reviewed literature.

Evaluation of Anti-mycobacterial Activity

Research into the anti-mycobacterial potential of these compounds has yielded promising results.

Mycobacterium tuberculosis : Several pyrrole (B145914) derivatives have been identified as efficient antimycobacterial agents against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 32 µg/mL. nih.gov One study reported that a 4-methyl phenyl oxapyrrolidine-2-carboxamide derivative showed good anti-TB activity with an MIC of 1.6 µg/mL. niscair.res.in Another series of pyrrole-2-carboxamides were designed as inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a crucial protein for the survival of M. tuberculosis. nih.gov

Characterization of Antifungal Activity

The antifungal properties of this compound derivatives have also been investigated.

Candida auris : A hydrazone derivative with a 5-nitrothien-2-yl moiety has shown promising activity against three major genetic lineages of the multidrug-resistant fungus Candida auris, with a MIC of 16 µg/mL. nih.govresearchgate.net

Aspergillus fumigatus : The same hydrazone derivative with a 5-nitrothien-2-yl moiety also demonstrated activity against azole-resistant Aspergillus fumigatus strains. nih.govresearchgate.net Other research has indicated that hydrazones with a 5-oxopyrrolidine structure can have high antifungal activity, in some cases surpassing the efficacy of the antibiotic Nystatin. nih.gov

Proposed Mechanisms of Antimicrobial Action

A key proposed mechanism for the antibacterial activity of this class of compounds is the inhibition of DNA gyrase.

DNA gyrase inhibition : DNA gyrase is an essential bacterial enzyme, and its inhibition leads to the disruption of DNA synthesis and cell death. nih.gov The pyrrolamides, a class of compounds that includes this compound derivatives, have been identified as novel inhibitors of DNA gyrase, targeting the ATP-binding pocket of the GyrB subunit. nih.govnih.gov The binding of these compounds to DNA gyrase has been supported by the isolation of resistant bacterial mutants with point mutations in the gyrB gene. nih.gov

Anticancer Research Applications

In addition to their antimicrobial properties, this compound derivatives have been evaluated for their potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic activity against various cancer cell lines.

A study investigating a series of 5-oxopyrrolidine derivatives found that compounds 18–22 exerted the most potent anticancer activity against A549 human lung adenocarcinoma cells. nih.govresearchgate.net The conversion of a carboxylic acid derivative to a hydrazone significantly improved anticancer activity in a structure-dependent manner. nih.gov Furthermore, the presence of a free amino group in some derivatives was found to be important for achieving anticancer activity with low cytotoxicity towards non-cancerous cells. nih.gov For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model. nih.govresearchgate.net

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compounds 18–22 | A549 (human lung adenocarcinoma) | Most potent in the series | nih.govresearchgate.net |

| Hydrazone derivatives | A549 (human lung adenocarcinoma) | Improved activity over carboxylic acid precursor | nih.gov |

| 5-fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (human lung adenocarcinoma) | Highest anticancer activity in the study | nih.govresearchgate.net |

Anti-proliferative Effects on Diverse Cancer Cell Lines

Research has highlighted the potential of this compound derivatives as anti-proliferative agents. Studies have particularly focused on their effects on various cancer cell lines, with notable activity observed against human lung adenocarcinoma.

Investigations into a series of novel 5-oxopyrrolidine derivatives have demonstrated their anti-cancer properties in the A549 human lung adenocarcinoma cell line. nih.gov The anti-proliferative activity was found to be structure-dependent, with certain modifications to the core molecule significantly enhancing its effect. For instance, the conversion of the carboxylic acid group to a hydrazone moiety was shown to greatly improve the anti-cancer activity. nih.gov

While extensive research has been conducted on the A549 cell line, detailed studies on the anti-proliferative effects of this compound derivatives on cervical cancer cell lines such as C-33A, CaSki, SiHa, and HeLa, as well as human hepatocarcinoma cells like HepG2 and 7402, are not extensively documented in the currently available scientific literature.

Table 1: Anti-proliferative Activity of 5-Oxopyrrolidine Derivatives on A549 Human Lung Adenocarcinoma Cells

| Compound/Derivative Type | Effect on A549 Cell Viability | Reference |

| Carboxylic acid derivative | Weak anti-cancer activity | nih.gov |

| Acid hydrazide derivative | No significant enhancement of anti-cancer activity | nih.gov |

| Hydrazone derivatives | Significantly improved anti-cancer activity | nih.gov |

| Derivatives with a free amino group | Most promising anti-cancer activity | nih.gov |

Induction of Apoptosis and Regulation of Key Apoptotic Proteins

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of this process. nih.govmdpi.comnih.gov The activation of executioner caspases, such as Caspase-3, is a key step in the apoptotic cascade. nih.govmdpi.comnih.govmayo.edu

While the induction of apoptosis is a recognized mechanism of action for many anti-cancer agents, specific studies detailing the direct modulation of Bcl-2, Bax, and Caspase-3 by this compound derivatives are limited in the reviewed literature. The precise molecular interactions of these derivatives with the key apoptotic proteins remain an area for further investigation.

Modulation of Oncogenic Viral Gene Expression

The expression of oncogenic viral genes, such as the E6 and E7 proteins of the human papillomavirus (HPV), is a critical factor in the development of cervical cancer. nih.gov These oncoproteins interfere with tumor suppressor proteins and promote cell proliferation.

Currently, there is a lack of available scientific studies investigating the direct effects of this compound derivatives on the expression of HPV E6/E7 mRNA. Therefore, the potential of these compounds to modulate oncogenic viral gene expression is yet to be determined.

Antineoplastic Activity Investigations

The anti-neoplastic potential of this compound derivatives has been explored in preclinical models. A study involving the synthesis of twelve analogues of 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid demonstrated their anti-neoplastic activity in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC). nih.gov The study measured the percentage inhibition of growth in both ascitic cell count and fluid weight as parameters for anti-neoplastic activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies revealed that the molar refractivity of the substituents on the benzenesulphonyl ring had the best correlation with the observed anti-neoplastic activity, suggesting that the molar volume and polarizability of the substituents are important for the anti-cancer effects of these derivatives. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Zinc Metalloendopeptidases (e.g., Matrix Metalloproteinases, Adamalysins)

Matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases that play a crucial role in the degradation of the extracellular matrix. nih.govbenthamscience.combohrium.com Their overexpression is associated with various pathological conditions, including cancer metastasis. nih.gov The pyrrolidine (B122466) core is a structural feature found in various MMP inhibitors. nih.gov

Research on cinnamoyl pyrrolidine derivatives has identified them as inhibitors of MMP-2, an enzyme strongly correlated with aggressive malignant phenotypes. nih.gov Furthermore, 3-mercaptopyrrolidine derivatives have been designed as potent inhibitors of several MMPs, including MMP-2, MMP-13, and MMP-14. nih.gov While these studies highlight the potential of the pyrrolidine scaffold for MMP inhibition, direct investigations into the inhibitory activity of this compound against MMPs and adamalysins are not extensively reported.

Investigation of Other Relevant Enzyme Targets and Their Biological Impact

Beyond MMPs, derivatives of the pyrrolidine scaffold have been investigated for their effects on other enzyme targets. For instance, 5-methyl-2-carboxamidepyrrole-based compounds have been identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in inflammation and cancer. nih.gov

Additionally, a series of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial activity against various pathogenic bacteria. nih.gov This suggests that these compounds may target specific bacterial enzymes, opening avenues for the development of new antimicrobial agents.

Neurobiological Explorations

The neurobiological activities of this compound and its derivatives are a subject of growing interest, particularly concerning their potential roles in central nervous system (CNS) metabolic pathways and their implications for neurodegenerative diseases. While direct research on this compound is limited, valuable insights can be drawn from studies on its parent compound, pyroglutamic acid ((S)-5-Oxopyrrolidine-2-carboxylic acid), and other related pyrrolidone derivatives.

Role in Metabolic Pathways and Neurotransmitter Regulation

This compound, as a derivative of pyroglutamic acid, is intrinsically linked to crucial metabolic pathways within the brain. Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH). Glutathione is a vital antioxidant, protecting neuronal cells from damage induced by oxidative stress. The conversion of pyroglutamic acid to glutamate (B1630785) is a critical step in this cycle, catalyzed by the enzyme 5-oxoprolinase. researchgate.netresearchgate.net This process is essential for replenishing the glutamate pool, a primary excitatory neurotransmitter, and for maintaining glutathione homeostasis.

Elevated levels of pyroglutamic acid can indicate disruptions in the γ-glutamyl cycle, potentially leading to metabolic acidosis and increased oxidative stress, both of which are detrimental to neuronal health. researchgate.net Furthermore, pyroglutamic acid itself may have neuromodulatory functions, potentially acting as a storage form of glutamate and influencing the cholinergic system. nih.gov

The nootropic agent piracetam, a cyclic derivative of GABA with a pyrrolidone structure similar to this compound, has been shown to positively modulate AMPA-sensitive glutamate receptors. nih.gov This modulation enhances the efficacy of AMPA, a key receptor involved in synaptic plasticity, learning, and memory. nih.gov While direct evidence for this compound is pending, the activities of its structural analogs suggest a potential role in modulating glutamatergic neurotransmission.

Table 1: Role of Related Compounds in Neurotransmitter Systems

| Compound | Neurotransmitter System Affected | Observed Effect | Reference |

| Pyroglutamic acid | Glutamatergic | Precursor to glutamate; may act as a glutamate storage form. | nih.gov |

| Pyroglutamic acid | Cholinergic | Acts on the brain's cholinergic system. | nih.gov |

| Piracetam | Glutamatergic (AMPA receptors) | Positive allosteric modulator, enhancing AMPA-stimulated calcium influx. | nih.gov |

| Dopamine | Glutamatergic and GABAergic | Modulates neurotransmitter release at both types of synapses in the striatum. | nih.gov |

Implications for Neurodegenerative Disease Research

The connection between pyroglutamic acid metabolism and neurodegenerative diseases, particularly Alzheimer's disease, is an area of active investigation. A significant pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. A modified, more toxic form of Aβ, known as pyroglutamate-amyloid-beta (AβpE3), has been identified in these plaques. nih.gov This modification makes the Aβ peptide more prone to aggregation and more resistant to degradation, accelerating plaque formation and neuronal damage.

The formation of AβpE3 from N-terminally truncated Aβ is a key event in the progression of Alzheimer's disease. This suggests that the enzymatic processes and metabolic pathways involving pyroglutamate (B8496135) could be potential therapeutic targets. While the direct involvement of this compound in this process has not been elucidated, its structural relationship to pyroglutamic acid warrants further investigation into its potential role or the role of its derivatives in the context of Alzheimer's pathology.

Furthermore, the general neuroprotective effects observed with some pyrrolidone derivatives suggest a broader potential in neurodegenerative disease research. For instance, nootropic drugs with a pyrrolidone core are known to enhance cognitive function and may offer protective benefits against neuronal damage. researchgate.netmdpi.com The ability of these compounds to modulate neurotransmitter systems and potentially influence metabolic pathways highlights the therapeutic potential of this chemical scaffold.

Table 2: Research Findings on Related Compounds in Neurodegenerative Disease Models

| Compound/Derivative Family | Disease Model | Key Findings | Reference |

| Pyroglutamate-amyloid-beta (AβpE3) | Alzheimer's Disease | Abundantly present in AD brain plaques; more neurotoxic and aggregation-prone than unmodified Aβ. | nih.gov |

| Piracetam | Models of cognitive impairment | Improves cognitive function, enhances mitochondrial membrane fluidity, and may reduce neuroinflammation. | researchgate.netresearchgate.net |

| Pyrrolidone Derivatives | General Neuroprotection | Some derivatives exhibit nootropic effects, potentially protecting against neuronal damage. | researchgate.netmdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of S 5 Oxopyrrolidine 2 Carboxamide Analogs

Impact of Stereochemical Configuration on Biological Efficacy

Stereochemistry is a critical determinant of biological activity for many compound classes, and analogs of (S)-5-Oxopyrrolidine-2-carboxamide are no exception. nih.gov The spatial arrangement of substituents around the chiral centers of the molecule dictates the efficiency of its interaction with biological targets, which are themselves chiral. nih.gov

Research into nature-inspired compounds has demonstrated that stereochemistry can lead to significant differences in biological potency. For instance, in a study of acivicin (B1666538) isomers, which share structural similarities with pyrrolidine (B122466) derivatives, the natural (5S, αS) isomers consistently showed the most potent antimalarial activity. nih.gov The corresponding (5R, αR) enantiomer was approximately 10-fold less potent, while other diastereoisomers were essentially inactive. nih.gov This highlights that a precise three-dimensional orientation is necessary for effective target engagement.

While direct target binding is one aspect, stereochemistry also plays a crucial role in pharmacokinetics, including absorption and transport. nih.gov It is suggested that stereoselective uptake mechanisms may be responsible for the enhanced biological activity of specific isomers. nih.gov For example, the enzymatic conversion of a glutaminyl-peptide to a pyroglutamyl-peptide can be stereospecific. The synthesis of H-Gln-Tyr-Ala-OH and its D-glutaminyl stereoisomer was performed to study such conversions. pnas.org This enzymatic process underscores the importance of the (S)-configuration for recognition and subsequent biological action in certain pathways.

The data consistently suggests that the (S)-configuration at position 2 of the 5-oxopyrrolidine ring is often preferred for optimal biological activity, likely due to superior fitting into the active sites of target enzymes or receptors.

Correlating Substituent Effects on the Pyrrolidine Ring with Bioactivity

Modifying the pyrrolidine ring with various substituents is a common strategy to modulate the bioactivity of this compound analogs. SAR analyses reveal that the nature, size, and position of these substituents strongly influence the resulting biological effects, which can range from anticancer to antimicrobial activities. nih.govnih.gov

A study on novel 5-oxopyrrolidine derivatives demonstrated that modifications can lead to potent anticancer and antimicrobial compounds. nih.gov Specifically, the introduction of a 5-nitrothiophene substituent resulted in a compound with promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov This indicates that specific aromatic and heteroaromatic moieties can confer potent and selective bioactivity.

Further SAR analysis on a series of pyrrolidine-2,5-diones showed that anticonvulsant activity was significantly affected by substituents at the C-3 position. nih.gov For example, a sec-butyl group at this position, combined with a 3-trifluoromethylphenylpiperazine fragment, was found to be beneficial for activity. nih.gov In contrast, other analogs with 3-benzhydryl or 3-isopropyl groups showed favorable protection in a different anticonvulsant test model. nih.gov This illustrates how even subtle changes to alkyl substituents on the ring can tune the biological profile of the compound.

The following table summarizes the effects of different substituents on the anticancer activity of 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells.

| Compound | Substituent/Modification | Anticancer Activity on A549 cells |

| Derivative 21 | 5-nitrothiophene substituent | Promising activity |

| Hydrazones 12 & 13 | Hydrazone moieties | Weak to no activity |

| General Series | Free amino group on phenyl ring | Most promising activity |

This table is based on findings from a study on novel 5-oxopyrrolidine derivatives, where compounds were tested at a concentration of 100 µM. nih.gov

These findings underscore the principle that the pyrrolidine scaffold is highly adaptable, and its biological activity can be precisely tailored through strategic placement of various functional groups. nih.govnih.gov

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design aims to systematically optimize a lead compound's properties, such as potency and selectivity, based on an understanding of its interaction with its biological target. For this compound analogs, this involves a multi-faceted approach that leverages structural biology, computational chemistry, and synthetic modification. nih.govnih.gov

A key principle in enhancing potency is optimizing the intermolecular interactions between the ligand and the target protein. This can involve balancing favorable interactions with the often-unfavorable desolvation penalty that occurs upon binding. nih.gov Computational methods, such as electrostatic charge optimization, can be used to fine-tune the charge distribution of a ligand to achieve a more favorable binding free energy. nih.gov

Improving selectivity—the ability of a drug to bind to its intended target over other, often related, proteins—is a major challenge. One successful strategy involves exploiting differences in the flexibility and hydration of binding sites. nih.gov For instance, identifying and targeting "dehydrons," which are suboptimally hydrated regions of a protein's backbone, can lead to gains in both potency and selectivity. nih.gov

In the context of pyrrolidine-containing compounds, rational design has been successfully applied. For example, in the development of inhibitors for the 5'-AMP-activated protein kinase (AMPK), a computational fragment-based approach was used to design analogs of a non-specific inhibitor. nih.gov This led to the synthesis of a small, focused library of compounds, yielding a molecule that was equipotent to the original inhibitor but with significantly improved selectivity against other kinases. nih.gov

Another example involves the design of complex analogs for anti-cancer applications. Researchers synthesized a Rhopaladin analog, (2E,4E)-4-chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH), which demonstrated better anti-proliferative and apoptosis-inducing effects on cervical cancer cells compared to its predecessor. nih.gov This success was attributed to structural optimization guided by molecular docking, which confirmed the superiority of the new compound's structure. nih.gov

These examples highlight that a deep understanding of SAR, combined with modern design tools, allows for the targeted modification of the this compound scaffold to produce next-generation therapeutic candidates with enhanced efficacy and safety profiles.

Computational and Experimental Approaches for Ligand Efficiency Optimization

Optimizing the ligand efficiency (LE) of a drug candidate is a central goal in modern drug discovery. LE is a measure of the binding energy per non-hydrogen atom, providing a way to assess the quality of a compound's interaction with its target. A combination of computational and experimental methods is crucial for maximizing this parameter for this compound analogs. nih.govnih.gov

Computational Approaches: Computational tools are invaluable for rapidly screening large virtual libraries of compounds and prioritizing those with the highest potential. Key techniques include:

Molecular Docking and Virtual Screening: These methods predict the preferred orientation of a ligand within a target's binding site and estimate the strength of the interaction. They are widely used in the early stages of drug discovery to identify promising hits from vast compound databases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-protein complex over time. This can reveal crucial information about the stability of binding poses and the role of protein flexibility, which are challenges for static docking methods. nih.govnih.gov

Fragment-Based Drug Design (FBDD): This computational approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. This was successfully used to develop a selective AMPK inhibitor from a non-selective starting point. nih.gov

Experimental Approaches: Experimental validation is essential to confirm the predictions made by computational models and to provide accurate binding data. Common experimental techniques include:

In Vitro Biological Assays: These assays directly measure the biological activity of the synthesized compounds. For example, cell viability assays are used to determine the anticancer effects of novel 5-oxopyrrolidine derivatives on cell lines like A549. nih.govnih.gov

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (K_d), kinetics, and thermodynamics. These are essential for accurately calculating ligand efficiency.

Structural Biology: X-ray crystallography and NMR spectroscopy provide high-resolution three-dimensional structures of ligand-protein complexes. These structures offer definitive proof of the binding mode and serve as the foundation for further structure-based rational design cycles. nih.gov

The integration of these computational and experimental strategies creates a powerful feedback loop. Computational predictions guide synthetic efforts, and experimental results validate and refine the computational models, leading to a more efficient and effective optimization of ligand efficiency for this compound analogs. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Binding Affinities and Interactions with Target Proteins (e.g., Mtb KasA, DNA gyrase)

Information regarding the specific binding affinity (measured, for example, in kcal/mol) and the detailed molecular interactions (such as hydrogen bonds or hydrophobic interactions) of (S)-5-Oxopyrrolidine-2-carboxamide with the active sites of antitubercular targets like β-ketoacyl-ACP synthase (KasA) or the bacterial enzyme DNA gyrase is not available in the reviewed literature. Such studies would be invaluable in assessing its potential as an inhibitor for these crucial enzymes.

Elucidation of Optimal Binding Poses within Active Sites

Determining the optimal three-dimensional pose of this compound within the active site of a target protein is a primary goal of molecular docking. This information helps to understand the structural basis of its activity. However, specific studies illustrating these binding poses for targets like Mtb KasA or DNA gyrase have not been identified.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time. These simulations are used to analyze the conformational flexibility of a compound and the stability of its complex with a biological target. Currently, there are no specific MD simulation studies published that focus on the conformational landscape of this compound or the stability of its potential complexes with proteins like Mtb KasA or DNA gyrase.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their structure and chemical reactivity.

Semi-Empirical Methods (e.g., AM1) for Conformational Landscapes

Semi-empirical methods like Austin Model 1 (AM1) can be used to efficiently explore the conformational energy landscape of a molecule. Research detailing the use of AM1 or similar methods to map the stable conformers of this compound is not present in the available literature.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a highly accurate quantum mechanical method used to calculate the electronic ground state properties of molecules, such as orbital energies and electron density distribution. Specific DFT studies aimed at elucidating these fundamental properties for this compound could not be located for this review.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to uncover the mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and helping to prioritize which molecules to synthesize and test. nih.govyoutube.com QSAR models are developed by correlating variations in the physicochemical properties of compounds with their observed biological potencies. nih.gov

In the context of derivatives of this compound, QSAR studies have been employed to elucidate the structural requirements for specific biological activities. For instance, a study was conducted on a series of 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid derivatives to analyze their antineoplastic activity against an Ehrlich ascites carcinoma (EAC) cell line. nih.gov The researchers aimed to identify which molecular properties were most influential in determining the compounds' ability to inhibit cancer cell growth. nih.gov

The study found a strong correlation between the molar refractivity (MR) of the substituents on the benzenesulphonyl ring and the observed antineoplastic activity. nih.gov Molar refractivity is a measure of the molar volume and polarizability of a substituent. The resulting QSAR model demonstrated a high correlation coefficient (R²) of 93.0%, indicating that the size and polarizability of the substituent are critical determinants of activity for this class of compounds. nih.gov This finding suggests that optimizing the molar refractivity of substituents could be a key strategy in designing more potent antineoplastic agents based on the 5-oxopyrrolidine scaffold.

Table 1: QSAR Study Findings for 1-(Substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic Acid Derivatives

| Model Parameter | Description | Finding | Reference |

|---|---|---|---|

| Activity Parameter | The biological effect measured. | Inhibition of Ehrlich ascites carcinoma (EAC) cell growth. | nih.gov |

| Modeling Method | The statistical approach used. | Linear Free-Energy Relationship (LFER) model. | nih.gov |

| Key Descriptor | The molecular property with the highest correlation to activity. | Molar Refractivity (MR). | nih.gov |

| Correlation (R²) | A measure of how well the model explains the observed variance. | 93.0% (0.93). | nih.gov |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME assessment involves the use of computational models to predict the pharmacokinetic properties of a compound, namely its absorption, distribution, metabolism, and excretion. bohrium.comresearchgate.net These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or rapid metabolism, before committing significant resources to their development. chemmethod.comrsc.org A variety of computational tools and web servers, such as SwissADME, admetSAR, and pkCSM, are commonly used for these predictions. chemmethod.commdpi.comfrontiersin.org

While comprehensive in silico ADME data for this compound itself is not extensively detailed in publicly available literature, studies on its derivatives provide valuable insights. For example, in a study focused on designing neuroprotective agents, a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were synthesized and evaluated. nih.gov A key finding was that a particularly potent compound from this series, designated as 12k , exhibited excellent metabolic stability. nih.gov High metabolic stability suggests that the compound is less susceptible to rapid breakdown by metabolic enzymes in the body, which is a desirable characteristic for a drug candidate as it can lead to a longer duration of action. nih.gov

The prediction of ADME properties typically involves calculating a range of physicochemical and pharmacokinetic parameters. These predictions help to build a comprehensive profile of a compound's likely behavior in vivo.

Table 2: Common Parameters Evaluated in In Silico ADME Prediction

| ADME Parameter | Description | Importance |

|---|---|---|

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for absorption; poor solubility can limit oral bioavailability. |

| Intestinal Absorption | The extent to which a compound is absorbed from the human intestine. mdpi.com | A primary factor determining the effectiveness of orally administered drugs. nih.gov |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier, using a human colon adenocarcinoma cell line as a model. frontiersin.org | Predicts intestinal absorption and efflux transporter interactions. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to pass from the circulating blood into the central nervous system. | Essential for drugs targeting the brain; undesirable for peripherally acting drugs to avoid central side effects. mdpi.com |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether a compound is transported by or inhibits the P-gp efflux pump. mdpi.com | P-gp can limit drug absorption and distribution into tissues, including the brain. |

| Cytochrome P450 (CYP) Inhibition | Predicts the potential of a compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). mdpi.com | Inhibition can lead to drug-drug interactions and altered pharmacokinetics. |

| Metabolic Stability | The susceptibility of a compound to metabolism, often assessed using liver microsomes. github.com | Indicates the likely rate of clearance and duration of action in the body. |

| Lipinski's Rule of Five | A set of rules based on molecular properties to evaluate drug-likeness and potential for oral bioavailability. nih.gov | Helps to filter out compounds with physicochemical properties that may lead to poor ADME profiles. |

Future Directions and Translational Research Potential

Development of Next-Generation Therapeutics Based on the (S)-5-Oxopyrrolidine-2-carboxamide Scaffold

The this compound scaffold is a key building block for the creation of new and improved therapeutic agents. nih.govmdpi.com Its inherent properties, such as its three-dimensional structure and the ability to be readily functionalized, make it an attractive starting point for designing compounds with enhanced potency and selectivity. nih.gov Researchers are actively exploring the synthesis of novel derivatives to target a variety of diseases.

Recent studies have demonstrated the potential of these derivatives as anticancer and antimicrobial agents. For instance, the synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has yielded compounds with notable anticancer activity against human A549 lung epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced this activity. mdpi.com Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have shown potent anticancer activity against A549 cells and promising, selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net

The versatility of the pyrrolidone scaffold is further highlighted by the development of inhibitors for specific molecular targets. For example, pyrrolidine (B122466) carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov This discovery opens avenues for developing new treatments for tuberculosis, a disease with widespread multidrug resistance. nih.gov

| Derivative Class | Therapeutic Target/Application | Key Findings |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Anticancer (A549 lung cancer cells) | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhances anticancer activity. mdpi.com |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | Anticancer (A549 cells), Antimicrobial (Multidrug-resistant S. aureus) | Compounds with a free amino group showed promising anticancer activity with low cytotoxicity. nih.gov A derivative with a 5-nitrothiophene substituent was effective against linezolid (B1675486) and tedizolid-resistant S. aureus. nih.govresearchgate.net |

| Pyrrolidine carboxamides | Antituberculosis (InhA inhibitor) | A novel class of potent inhibitors of Mycobacterium tuberculosis InhA was discovered through high-throughput screening. nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer (Breast cancer) | Designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of this compound derivatives extends beyond their established antimicrobial and anticancer activities. The unique structural features of the pyrrolidine ring allow for the design of molecules that can interact with a diverse range of biological targets. nih.govnih.gov

One area of active investigation is the development of inhibitors for zinc metalloendopeptidases, such as matrix metalloproteinases (MMPs) and reprolysins (ADAMs). google.com These enzymes are implicated in a wide array of diseases, including arthritis, cancer, and cardiovascular disorders. google.com 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives have been identified as inhibitors of these enzymes, suggesting their potential therapeutic use in these conditions. google.com

Furthermore, the pyrrolidine scaffold is being utilized to create antagonists for chemokine receptors like CXCR4, which plays a role in HIV infection, inflammation, and cancer metastasis. nih.gov Derivatives containing pyridine, piperazine, and pyrimidine (B1678525) moieties alongside the pyrrolidine ring have shown strong binding affinity to the CXCR4 receptor. nih.gov

The exploration of novel applications also includes the development of anthelmintic drug candidates to combat resistance to existing treatments for parasitic roundworms. nih.gov Pyrrolidine oxadiazoles (B1248032) have demonstrated promising activity against Haemonchus contortus. nih.gov

Strategies for Addressing Antimicrobial and Anticancer Drug Resistance

The rise of antimicrobial and anticancer drug resistance is a major global health crisis, necessitating the development of novel therapeutic strategies. nih.govresearchgate.netnih.govresistancecontrol.info The this compound scaffold offers a promising platform for designing compounds that can overcome these resistance mechanisms. nih.govresearchgate.net

A key strategy is the development of compounds that are effective against resistant strains. For example, certain 5-oxopyrrolidine derivatives have demonstrated significant activity against multidrug-resistant S. aureus, including strains resistant to linezolid and tedizolid. nih.govresearchgate.net Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise against vancomycin-intermediate S. aureus strains and drug-resistant fungi. mdpi.com

Another approach involves combination therapy, where pyrrolidine-based compounds are used as adjuvants to enhance the efficacy of existing antibiotics. nih.govnih.gov For instance, pyrrolidine-2,3-diones have been shown to act synergistically with vancomycin (B549263) against S. aureus biofilms, which are notoriously difficult to treat. nih.gov

To combat anticancer drug resistance, researchers are designing pyrrolidine derivatives that target multiple pathways or specific resistance mechanisms. nih.govmdpi.com For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown potent activity against various cancer cell lines, offering a potential solution to overcome drug resistance. nih.gov

| Resistance Challenge | This compound Based Strategy | Example |

| Multidrug-Resistant Bacteria | Development of novel derivatives with activity against resistant strains. | A 5-oxopyrrolidine derivative with a 5-nitrothiophene substituent showed activity against linezolid and tedizolid-resistant S. aureus. nih.govresearchgate.net |

| Biofilm Formation | Use of derivatives as adjuvants to enhance existing antibiotics. | Pyrrolidine-2,3-diones displayed synergism with vancomycin against S. aureus biofilms. nih.gov |

| Anticancer Drug Resistance | Design of multi-targeting agents or compounds that circumvent resistance. | Pyrazoline-substituted pyrrolidine-2,5-dione hybrids showed potent activity against MCF7, HT29, and K562 cancer cells. nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Research

AI and ML algorithms can be used to:

Screen large virtual libraries of pyrrolidine derivatives to identify compounds with high predicted activity against a specific target. nih.govmdpi.com

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. eto.tech

Design novel molecules with desired properties from scratch using generative models. nih.gov

Analyze complex biological data to identify new drug targets and biomarkers. nih.gov

For example, a fluorescence assay optimized for high-throughput screening led to the discovery of pyrrolidine-2,3-dione (B1313883) as a potential scaffold to inhibit the PBP3 target in Pseudomonas aeruginosa. nih.gov Further chemical optimization, guided by computational insights, can lead to compounds with improved antibacterial activity. nih.gov The use of AI can significantly reduce the time and cost associated with traditional trial-and-error approaches in drug discovery. nih.gov

Preclinical Development and Validation of Lead Compounds in Relevant Disease Models

Once promising lead compounds based on the this compound scaffold are identified, they must undergo rigorous preclinical development and validation. nih.gov This critical phase bridges the gap between laboratory discovery and human clinical trials and involves a series of studies to assess the safety and efficacy of the drug candidate. nih.gov

The preclinical development process typically includes:

In vitro studies: Further characterization of the compound's activity and mechanism of action in cell-based assays. For example, studies have evaluated the in vitro anticancer activity of pyrrolidone derivatives on human lung adenocarcinoma cells (A549) and their cytotoxicity on non-cancerous human small airway epithelial cells. mdpi.comnih.govresearchgate.net

In vivo studies: Evaluation of the compound's efficacy and safety in animal models of the target disease. nih.gov This helps to determine the compound's pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug) and to identify any potential toxicities. nih.gov For instance, pyrrolidine-containing derivatives have been investigated for their in vivo anticancer metastatic potential. nih.gov

Formulation development: Creating a stable and effective dosage form for administration in clinical trials. nih.gov

Successful preclinical development provides the necessary data to support an Investigational New Drug (IND) application to regulatory authorities, allowing for the initiation of clinical trials in humans. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-5-Oxopyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of L-pyroglutamic acid derivatives. For example, amidation of (S)-5-oxopyrrolidine-2-carboxylic acid (CAS 98-79-3) with ammonia or ammonium salts under reflux in ethanol or methanol yields the carboxamide . Key parameters include temperature control (60–80°C) and catalyst use (e.g., H₂SO₄), with yields ranging from 50–70%. highlights a related diastereoselective synthesis using PTSA catalysis, achieving ~20–27% yields for substituted analogs .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiopurity. For structural validation, X-ray crystallography (e.g., ) confirms the (S)-configuration via bond angles (β = 99.05° in monoclinic P2₁ space group) and hydrogen-bonding patterns (N–H···O interactions) . Additionally, and NMR data (e.g., δ ~4.3 ppm for C2-H in ) correlate with stereospecific coupling constants () .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as a precursor for P2X7 receptor antagonists (e.g., compounds 30a and 31a in ) targeting inflammatory bowel disease. Functionalization at the pyrrolidine ring (e.g., N-benzylation) modulates bioactivity, assessed via in vitro receptor binding assays (IC₅₀ ~0.1–1 µM) . It is also used in IDH1 inhibitor development (e.g., AG-120 in ), where its scaffold inhibits 2-hydroxyglutarate production in cancer cells .

Advanced Research Questions

Q. How can diastereoselective synthesis of substituted 5-oxopyrrolidine-2-carboxamides be optimized?

- Methodological Answer : describes a diastereoselective method using Michael addition of aryl/heteroaryl Grignard reagents to methyl 5-oxopyrrolidine-2-carboxylate. Key factors:

- Catalyst : PTSA (10 mol%) enhances stereocontrol via protonation of intermediates.

- Solvent : THF or CH₃CN improves diastereomeric ratios (dr > 4:1).

- Temperature : Reactions at −20°C favor kinetic control, reducing epimerization .

- Validation : X-ray diffraction (e.g., C–C bond lengths ~1.54 Å) and NOESY NMR confirm relative configurations .

Q. What strategies resolve contradictions in spectral data interpretation for 5-oxopyrrolidine derivatives?

- Methodological Answer : Discrepancies in NMR (e.g., carbonyl shifts at 170–175 ppm) arise from tautomerism or solvent effects. Mitigation steps:

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in DMSO-d₆).

- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G* level) to match experimental data .

- Cross-Validation : Combine LC-MS (e.g., m/z 378.1 for compound 30a in ) with elemental analysis (C, H, N ±0.3%) .

Q. How does substituent position on the pyrrolidine ring affect biological activity?

- N-Substitution : Benzyl groups at N1 (e.g., 30a) enhance P2X7 antagonism (IC₅₀ = 0.5 µM vs. 1.2 µM for unsubstituted analogs) .

- C3 Modification : Electron-withdrawing groups (e.g., Cl) improve metabolic stability (t₁/₂ > 2 hrs in microsomal assays) .

- Data Table :

| Compound | Substitution | IC₅₀ (µM) | t₁/₂ (hrs) |

|---|---|---|---|

| 30a | N1-2-Cl-Bn | 0.5 | 1.8 |

| 31a | N1-4-Cl-Bn | 0.7 | 2.3 |

| Source: Adapted from . |

Contradictions & Solutions

- Synthetic Yield Variability : reports 20–27% yields for diastereoselective routes, while classical amidation ( ) achieves >50%. Solution: Optimize catalyst loading (e.g., 15 mol% PTSA) and use microwave-assisted synthesis to enhance efficiency .

- Biological Activity Discrepancies : AG-120 ( ) shows higher potency than pyroglutamide derivatives () due to fluoropyridine substituents. Confirm via competitive binding assays and co-crystallization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.